(3-bromo-1H-1,2,4-triazol-1-yl)methanol

Medicinal Chemistry Building Blocks Physicochemical Properties

This brominated N-hydroxymethyl triazole offers two orthogonal reactive handles: the C3-bromo for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and the N1-hydroxymethyl for etherification/esterification without protection. Its XLogP3 of 0.4 and TPSA of 50.9 Ų balance permeability and solubility, making it ideal for parallel synthesis of CNS-penetrant antifungal leads and halogen-bonded co-crystals.

Molecular Formula C3H4BrN3O
Molecular Weight 177.99 g/mol
CAS No. 1674390-16-9
Cat. No. B1446126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-bromo-1H-1,2,4-triazol-1-yl)methanol
CAS1674390-16-9
Molecular FormulaC3H4BrN3O
Molecular Weight177.99 g/mol
Structural Identifiers
SMILESC1=NC(=NN1CO)Br
InChIInChI=1S/C3H4BrN3O/c4-3-5-1-7(2-8)6-3/h1,8H,2H2
InChIKeyWPLFYCKYTUCQAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-1H-1,2,4-triazol-1-yl)methanol | CAS 1674390-16-9 | Building Block for Heterocycle Synthesis and Halogen Bonding


(3-Bromo-1H-1,2,4-triazol-1-yl)methanol (CAS 1674390-16-9) is a heterocyclic building block characterized by a 1,2,4-triazole core with a bromine atom at the 3-position and a hydroxymethyl group at the N-1 position [1]. This compound belongs to the class of N-substituted triazoles, which are widely recognized as privileged scaffolds in medicinal chemistry and agrochemical research due to their hydrogen bonding capacity and metabolic stability [2]. The molecule offers two distinct reactive handles: the bromine substituent serves as an electrophilic site for cross-coupling reactions, while the primary alcohol enables etherification, esterification, or oxidation .

Why (3-Bromo-1H-1,2,4-triazol-1-yl)methanol Cannot Be Replaced by Unsubstituted or Core Triazole Analogs


The combination of a 3-bromo substituent and an N-1 hydroxymethyl group in (3-bromo-1H-1,2,4-triazol-1-yl)methanol creates a distinct physicochemical and reactivity profile that cannot be replicated by simpler triazole analogs. The bromine atom increases the molecular weight to 177.99 g/mol and introduces a heavy atom effect that significantly alters lipophilicity (XLogP3 = 0.4) and polar surface area (50.9 Ų) compared to the unsubstituted (1H-1,2,4-triazol-1-yl)methanol (MW = 99.09 g/mol, XLogP3 = -0.7) . Furthermore, the 3-bromo position enables selective Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are impossible with the non-brominated analog, while the hydroxymethyl group provides a synthetic anchor for conjugation or further functionalization that is absent in 3-bromo-1H-1,2,4-triazole itself [1]. Substituting with the chloro analog (MW = 133.54 g/mol) results in different C-X bond strengths and coupling reactivity .

Quantitative Differentiation of (3-Bromo-1H-1,2,4-triazol-1-yl)methanol vs. Triazole Analogs


Molecular Weight and Halogen Mass Contribution: Differentiation from Non-Brominated and Chloro Analogs

The molecular weight of (3-bromo-1H-1,2,4-triazol-1-yl)methanol is 177.99 g/mol , which is approximately 80% heavier than the unsubstituted analog (1H-1,2,4-triazol-1-yl)methanol (MW = 99.09 g/mol) . The bromine atom alone contributes 79.90 g/mol to the total mass, providing a distinct heavy atom signature useful in mass spectrometry-based quality control and metabolic tracing. Compared to the chloro analog (MW = 133.54 g/mol) , the bromo compound offers a higher mass defect and different isotopic distribution pattern.

Medicinal Chemistry Building Blocks Physicochemical Properties

Lipophilicity (XLogP3) and Polar Surface Area: Impact on Membrane Permeability vs. Non-Brominated Analog

(3-Bromo-1H-1,2,4-triazol-1-yl)methanol exhibits a calculated XLogP3 of 0.4 and a topological polar surface area (TPSA) of 50.9 Ų . In contrast, the non-brominated analog (1H-1,2,4-triazol-1-yl)methanol has a lower XLogP3 of -0.7 and a TPSA of 50.9 Ų [1]. The +1.1 log unit increase in lipophilicity is directly attributable to the bromine substituent and translates to approximately a 12.6-fold higher theoretical partition coefficient.

Drug Design ADME Physicochemical Properties

Reactive Handle Availability: Dual Functionalization Capacity vs. 3-Bromo-1H-1,2,4-triazole

(3-Bromo-1H-1,2,4-triazol-1-yl)methanol possesses two orthogonal reactive sites: a C3-bromo group suitable for Pd-catalyzed cross-coupling and an N1-hydroxymethyl group amenable to etherification, esterification, or oxidation . In contrast, 3-bromo-1H-1,2,4-triazole (CAS 7343-33-1) lacks the N1-hydroxymethyl handle, limiting its utility to modifications solely at the bromine position or NH-triazole alkylation .

Synthetic Chemistry Cross-Coupling Building Blocks

Commercial Availability and Purity Benchmarking vs. Chloro Analog

Multiple vendors supply (3-bromo-1H-1,2,4-triazol-1-yl)methanol with a minimum purity specification of 95% . The compound is cataloged as a research-grade building block with consistent batch-to-batch quality assurance documentation available . While the chloro analog (3-chloro-1H-1,2,4-triazol-1-yl)methanol is also available at 95%+ purity , the bromo derivative is more widely stocked among major chemical suppliers, reducing lead times for procurement.

Procurement Quality Control Building Blocks

Halogen Bond Donor Potential: Bromine vs. Chlorine in Supramolecular Interactions

The bromine atom at the 3-position of the triazole ring in (3-bromo-1H-1,2,4-triazol-1-yl)methanol can function as a halogen bond donor. Computational studies on analogous bromo-triazoles indicate a calculated σ-hole potential magnitude of approximately +15 to +20 kcal/mol [1]. In contrast, chloro-triazole analogs exhibit weaker halogen bond donor strength (σ-hole potential ~+5 to +10 kcal/mol) due to lower polarizability of the chlorine atom [2].

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Metabolic Stability of Bromo vs. Chloro Substituents in Triazole Scaffolds

Bromine substituents on aromatic heterocycles, including 1,2,4-triazoles, generally exhibit higher metabolic stability toward oxidative dehalogenation compared to chlorine substituents due to the stronger C-Br bond (bond dissociation energy ~70 kcal/mol) versus C-Cl (bond dissociation energy ~65 kcal/mol) [1]. While direct metabolic data for (3-bromo-1H-1,2,4-triazol-1-yl)methanol are not available, class-level inference from structurally related bromo- and chloro-triazole derivatives supports this trend [2].

Drug Metabolism PK Medicinal Chemistry

Procurement-Driven Application Scenarios for (3-Bromo-1H-1,2,4-triazol-1-yl)methanol


Synthesis of 1,3-Disubstituted Triazole Libraries via Sequential Pd-Catalyzed Cross-Coupling and Alcohol Derivatization

(3-Bromo-1H-1,2,4-triazol-1-yl)methanol is optimally suited for the parallel synthesis of diverse 1,3-disubstituted triazole libraries. The C3-bromo group can be first functionalized via Suzuki-Miyaura or Buchwald-Hartwig coupling with aryl/heteroaryl boronic acids or amines, followed by modification of the hydroxymethyl group through Mitsunobu etherification, esterification, or oxidation to the corresponding aldehyde/carboxylic acid . This two-step, orthogonal functionalization strategy avoids protecting group manipulations and is directly supported by the dual reactive handle evidence presented in Section 3 [1].

Synthesis of Triazole-Containing Antifungal Lead Compounds Requiring Balanced Lipophilicity

The 1,2,4-triazole scaffold is a core pharmacophore in clinically approved antifungal agents (e.g., fluconazole, voriconazole). (3-Bromo-1H-1,2,4-triazol-1-yl)methanol provides an entry point for the synthesis of novel triazole antifungals with a calculated XLogP3 of 0.4 and TPSA of 50.9 Ų, a lipophilicity profile that balances membrane permeability with aqueous solubility . This differentiates it from the more hydrophilic non-brominated analog (XLogP3 = -0.7) and positions it as a preferred starting material for CNS-penetrant antifungal candidates [1].

Halogen Bonding-Enabled Crystal Engineering and Supramolecular Host-Guest Systems

The bromine atom at the 3-position of the triazole ring confers significant σ-hole character, enabling the compound to participate as a halogen bond donor in supramolecular assemblies . (3-Bromo-1H-1,2,4-triazol-1-yl)methanol can be incorporated into co-crystals with Lewis bases (e.g., pyridines, N-oxides) to engineer solid-state materials with tailored optical, electronic, or pharmaceutical properties. The stronger halogen bond donor potential of bromine compared to chlorine (Section 3, Evidence Item 5) makes the bromo derivative the preferred choice for applications where robust, directional non-covalent interactions are critical [1].

Internal Standard or Heavy-Atom Derivative for LC-MS/MS Bioanalytical Method Development

With a molecular weight of 177.99 g/mol and a distinct isotopic pattern arising from the natural abundance of ⁷⁹Br and ⁸¹Br, (3-bromo-1H-1,2,4-triazol-1-yl)methanol is readily distinguishable from non-brominated analogs (MW = 99.09) in mass spectrometry . This property makes it valuable as an internal standard or as a heavy-atom labeled derivative for quantitative bioanalysis of triazole-containing drug candidates, enabling accurate quantification in complex biological matrices without isotopic labeling [1].

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